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streptothricin F acid -

streptothricin F acid

Catalog Number: EVT-1585257
CAS Number:
Molecular Formula: C19H36N8O9
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Streptothricin acid is any delta-amino acid obtained by the formal hydrolysis of the lactam group of a streptothricin. It is a delta-amino acid, a N-glycosyl compound, a member of guanidines, a carbamate ester and a carboxamide.
Overview

Streptothricin F acid is a potent bactericidal antibiotic that belongs to the streptothricin class of compounds. It is primarily derived from the actinobacterium Streptomyces griseus and exhibits significant antimicrobial activity against various gram-negative and gram-positive bacteria. Streptothricin F acid is notable for its structural complexity and mechanism of action, which involves interference with bacterial protein synthesis.

Source and Classification

Streptothricin F acid is classified under the streptothricins, a group of antibiotics characterized by their unique structure comprising a streptolidine moiety, a gulosamine sugar, and a variable-length β-lysine homopolymer. The classification of streptothricins includes several variants, designated by letters (A-F), based on the number of β-lysine residues they contain. Streptothricin F specifically contains one β-lysine residue, making it one of the more prevalent forms in the natural product mixture known as nourseothricin, which includes other variants such as streptothricin D and E .

Synthesis Analysis
  • Burgess Reagent-Mediated Installation: This step facilitates the formation of 1,2-anti-diamines.
  • Diastereoselective Azidation: A lactam enolate undergoes azidation to form an intermediate necessary for further reactions.
  • Mercury(II) Chloride-Mediated Desulfurization: This technique is employed to convert thiourea intermediates into guanidine derivatives essential for completing the synthesis .

The synthesis begins with the construction of the streptolidine moiety followed by fragment couplings involving isothiocyanate and partially protected β-lysine and gulosamine components. The final steps involve deprotection and purification processes to yield pure streptothricin F acid.

Molecular Structure Analysis

Streptothricin F acid possesses a complex molecular structure characterized by three main components:

  1. Streptolidine Moiety: A bicyclic lactam ring system.
  2. Gulosamine Sugar: A sugar component that contributes to its biological activity.
  3. β-Lysine Homopolymer: A chain consisting of varying numbers of β-lysine residues; in the case of streptothricin F, there is one residue.

The structural formula can be represented as follows:

C15H22N4O5S\text{C}_{15}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}

This molecular formula indicates its composition and highlights its complexity as a natural product .

Chemical Reactions Analysis

Streptothricin F acid undergoes various chemical reactions that are crucial for its activity and synthesis. Notably, it interacts with ribosomal RNA during protein synthesis, leading to misreading of mRNA and inhibiting bacterial translation. The antibiotic's mechanism involves binding to specific sites on the ribosome, particularly helix 34 of the 16S rRNA, which is critical for decoding mRNA .

Additionally, during its synthesis, several key reactions take place:

  • Fragment Coupling Reactions: These reactions are essential for assembling the streptolidine and gulosamine components.
  • Deprotection Steps: Removal of protecting groups is necessary to yield the final active compound.
Mechanism of Action

The mechanism by which streptothricin F acid exerts its antibacterial effects involves several key processes:

  1. Ribosomal Binding: Streptothricin F binds to the bacterial ribosome, specifically targeting the decoding site on the 16S rRNA.
  2. Inhibition of Translation: By binding to this site, it disrupts the normal functioning of the ribosome, leading to miscoding during protein synthesis.
  3. Induction of Misreading: The antibiotic causes errors in amino acid incorporation during translation, which can lead to nonfunctional proteins being produced .

This unique mechanism allows streptothricin F to be effective against bacteria that have developed resistance to other classes of antibiotics.

Physical and Chemical Properties Analysis

Streptothricin F acid exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 362.42 g/mol.
  • Solubility: It is soluble in water and various organic solvents, which aids in its application as an antibiotic.
  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties contribute to its functionality as an antibiotic and influence its formulation in pharmaceutical applications.

Applications

Streptothricin F acid has several scientific applications:

  • Antimicrobial Therapy: It is used in treating infections caused by resistant gram-negative bacteria due to its unique mechanism of action.
  • Research Tool: The compound serves as a valuable tool in studying bacterial protein synthesis and resistance mechanisms.
  • Developmental Studies: Ongoing research aims to explore synthetic analogs of streptothricin F for improved efficacy and reduced toxicity against resistant pathogens .
Streptothricin Biosynthetic Gene Clusters in Streptomyces spp.

Streptothricin F acid biosynthesis is governed by conserved stt (streptothricin) biosynthetic gene clusters (BGCs) in Streptomyces species. In Streptomyces rochei F20, a 7.2-kb genomic fragment contains five open reading frames (ORFs) essential for streptothricin production. ORF1 encodes a nonribosomal peptide synthetase (NRPS) module critical for β-lysine chain assembly. ORF2 shows homology to macrolide phosphotransferases (MphB), while ORF5 encodes a streptothricin acetyltransferase conferring self-resistance. Disruption of ORF1-ORF3 abolishes antibiotic synthesis, confirming their indispensable roles [1] [4]. The cluster architecture features collinear organization: ORF1–ORF4 are co-directionally transcribed, while ORF5 is convergently oriented. This genetic arrangement enables coordinated expression of synthesis, modification, and resistance functions [1]. Comparative genomics reveals conservation of stt clusters across streptothricin-producing actinomycetes, including S. lavendulae and S. luteocolor, though strain-specific variations occur in regulatory elements and resistance gene complements [4] [10].

Table 1: Core Genes in Streptothricin F Biosynthetic Clusters

GeneFunctionImpact of Inactivation
sttA (ORF1)NRPS for β-lysine polymerizationAbolished streptothricin production
sttM (ORF2)Macrolide phosphotransferase-like enzymeReduced antibiotic yield
sttH (ORF3)HydrolasePartial production loss
sttR (ORF4)Putative regulator (unknown function)No significant change
sat (ORF5)Streptothricin acetyltransferaseHyper-susceptibility to streptothricin

Enzymatic Pathways for Streptolidine Lactam Formation

The streptolidine lactam moiety, unique to streptothricins, derives from L-arginine through a multi-step biochemical pathway. Isotopic labeling studies confirm arginine contributes its guanidino group and carbon backbone to form the 5,6-bicyclic structure. Key steps include:

  • Decarboxylation and hydroxylation: L-arginine undergoes oxidative decarboxylation to form 4-hydroxy-L-arginine
  • Cyclization: Spontaneous lactam ring closure generates the 5-membered ring system
  • Guanidinylation: ATP-dependent guanidine transfer completes the bicyclic streptolidine scaffold [8] [10]

In Streptomyces lavendulae, the sttL gene encodes a pyridoxal phosphate-dependent aminotransferase that catalyzes the initial arginine modification. This enzyme exhibits strict substrate specificity for L-arginine and structural analogs with unmodified α-amino groups. The streptolidine intermediate is subsequently ligated to the carbamoylated gulosamine moiety via NRPS-mediated amide bond formation, establishing the core scaffold prior to β-lysine attachment [1] [8]. Cryo-EM analyses confirm the intact streptolidine lactam directly engages 16S rRNA nucleotides (C1054 and A1196, E. coli numbering) during ribosomal inhibition, explaining its indispensable role in antibiotic activity [2] [4].

Role of Poly-β-Lysine Chain Elongation in Congener Diversity

Streptothricin F acid (containing one β-lysine unit) represents the biosynthetic precursor for longer-chain congeners (streptothricins D, E, and C with 3, 2, and 4 β-lysines, respectively). Diversity arises through iterative NRPS-mediated β-lysine additions:

  • Activation: Stand-alone adenylation domain (A) activates β-lysine using ATP
  • Loading: Carrier protein (PCP) tethers activated β-lysine via thioester linkage
  • Elongation: Condensation (C) domain catalyzes peptide bond formation between nascent chain and incoming β-lysine [1] [10]

The NRPS machinery exhibits relaxed chain length control, generating heterogeneity in final products. Streptothricin F dominates nourseothricin mixtures (65.5%), followed by streptothricin D (29.6%), with minor quantities of E and C [3] [7]. Biochemical studies demonstrate chain length directly influences bioactivity:

  • Longer chains (e.g., streptothricin D) enhance ribosomal binding affinity and antibacterial potency (MIC ~0.25 μM vs. 2 μM for streptothricin F against carbapenem-resistant Enterobacterales)
  • Shorter chains reduce eukaryotic cytotoxicity (streptothricin F LD₅₀: 300 mg/kg vs. streptothricin D: ~10 mg/kg in mice) [2] [10]

Table 2: Streptothricin Congeners Based on β-Lysine Polymerization

Congenerβ-Lysine UnitsRelative Abundance in NourseothricinKey Biological Property
Streptothricin F165.5%Lowest mammalian toxicity
Streptothricin E24.9%Intermediate toxicity/activity
Streptothricin D329.6%Highest antibacterial potency
Streptothricin C4TraceSevere nephrotoxicity

Regulatory Mechanisms of Nourseothricin Mixture Production

Nourseothricin mixture biosynthesis is governed by hierarchical regulatory networks integrating pathway-specific and global controls:

Pathway-specific regulators

:

  • The sttR gene encodes a Streptomyces antibiotic regulatory protein (SARP) that directly activates NRPS and streptolidine biosynthesis genes
  • sttR deletion eliminates streptothricin production, while its overexpression enhances yields 2.3-fold [1] [4]

Properties

Product Name

streptothricin F acid

IUPAC Name

(4S,5S)-5-[(1R)-2-amino-1-hydroxyethyl]-2-[[(2R,3R,4S,5R,6R)-5-carbamoyloxy-3-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4,5-dihydro-1H-imidazole-4-carboxylic acid

Molecular Formula

C19H36N8O9

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C19H36N8O9/c20-3-1-2-7(22)4-10(30)24-13-14(31)15(36-18(23)34)9(6-28)35-16(13)27-19-25-11(8(29)5-21)12(26-19)17(32)33/h7-9,11-16,28-29,31H,1-6,20-22H2,(H2,23,34)(H,24,30)(H,32,33)(H2,25,26,27)/t7-,8+,9+,11+,12-,13+,14-,15-,16+/m0/s1

InChI Key

AJUBASUIRHJEOK-AQLSXGMYSA-N

Canonical SMILES

C(CC(CC(=O)NC1C(C(C(OC1NC2=NC(C(N2)C(CN)O)C(=O)O)CO)OC(=O)N)O)N)CN

Isomeric SMILES

C(C[C@@H](CC(=O)N[C@@H]1[C@@H]([C@H]([C@H](O[C@H]1NC2=N[C@@H]([C@H](N2)[C@@H](CN)O)C(=O)O)CO)OC(=O)N)O)N)CN

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